molecular formula C4H6F4O3S B2836297 2-Fluoropropyl trifluoromethanesulfonate CAS No. 1630196-24-5

2-Fluoropropyl trifluoromethanesulfonate

Cat. No.: B2836297
CAS No.: 1630196-24-5
M. Wt: 210.14
InChI Key: NXQZTJSQOZFPLK-UHFFFAOYSA-N
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Description

2-Fluoropropyl trifluoromethanesulfonate is an organic compound with the molecular formula C4H6F4O3S. It is a liquid at room temperature and is known for its high reactivity due to the presence of both fluorine and trifluoromethanesulfonate groups. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

2-Fluoropropyl trifluoromethanesulfonate can be synthesized through several methods. One common synthetic route involves the reaction of 2-fluoropropanol with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is typically carried out at low temperatures to prevent decomposition of the product . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Fluoropropyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Addition Reactions: It can add to alkenes and alkynes in the presence of suitable catalysts.

Common reagents used in these reactions include bases like pyridine, nucleophiles such as amines, and catalysts like palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Fluoropropyl trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Fluoropropyl trifluoromethanesulfonate exerts its effects involves its high reactivity due to the electron-withdrawing nature of the trifluoromethanesulfonate group. This makes the compound highly electrophilic, allowing it to react readily with nucleophiles. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

2-Fluoropropyl trifluoromethanesulfonate can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of fluorine and trifluoromethanesulfonate groups, which confer high reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

2-fluoropropyl trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6F4O3S/c1-3(5)2-11-12(9,10)4(6,7)8/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQZTJSQOZFPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COS(=O)(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6F4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630196-24-5
Record name 2-fluoropropyl trifluoromethanesulfonate
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